5-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide, also known as FLX-787 or BIA 284, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of isoxazolecarboxamides and has been found to possess unique pharmacological properties.
Mechanism of Action
The exact mechanism of action of 5-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide is not fully understood. However, it is believed to act on the transient receptor potential cation channel subfamily V member 4 (TRPV4) ion channel, which is involved in the regulation of various physiological processes. 5-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide has been found to modulate the activity of TRPV4 channels, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
5-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide has been shown to have various biochemical and physiological effects. It has been found to reduce the activity of TRPV4 channels, which may lead to a decrease in the release of inflammatory mediators and pain perception. It has also been found to improve muscle function and reduce muscle cramps in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide is its specificity towards TRPV4 channels, which makes it a potential candidate for the treatment of various medical conditions. However, its limitations include its low solubility in water and its potential toxicity at higher doses.
Future Directions
There are several future directions for the study of 5-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide. Some of the areas where it can be further explored include the development of more efficient synthesis methods, the identification of its potential therapeutic applications in other medical conditions, and the investigation of its safety and efficacy in clinical trials.
Conclusion:
5-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide is a chemical compound that has shown promising results in the treatment of various medical conditions. Its unique pharmacological properties make it a potential candidate for further research and development. However, more studies are needed to fully understand its mechanism of action and to assess its safety and efficacy in clinical trials.
Synthesis Methods
The synthesis of 5-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide involves the reaction of 4-fluorobenzaldehyde with 3-(trifluoromethyl)aniline in the presence of a catalyst. The resulting product is then subjected to a series of reactions to obtain the final compound.
Scientific Research Applications
5-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various medical conditions. Some of the areas where it has shown promising results include neuropathic pain, motor neuron disease, and muscle cramps.
properties
IUPAC Name |
5-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F4N2O2/c18-12-6-4-10(5-7-12)15-9-14(23-25-15)16(24)22-13-3-1-2-11(8-13)17(19,20)21/h1-9H,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZWRENMFAQJIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=NOC(=C2)C3=CC=C(C=C3)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F4N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.